molecular formula C26H24ClN3O4S2 B11980953 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B11980953
M. Wt: 542.1 g/mol
InChI Key: DZIWYUICBPRLPI-UHFFFAOYSA-N
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Description

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by its unique structure, which includes a benzothieno[2,3-d]pyrimidine core, a chlorophenyl group, and a dimethoxyphenylacetamide moiety.

Preparation Methods

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide involves multiple steps, typically starting with the preparation of the benzothieno[2,3-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The chlorophenyl group is introduced via electrophilic aromatic substitution, and the dimethoxyphenylacetamide moiety is attached through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothieno[2,3-d]pyrimidine core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the oxo moiety can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols.

Scientific Research Applications

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzothieno[2,3-d]pyrimidine core can interact with enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity to its targets, while the dimethoxyphenylacetamide moiety can influence its pharmacokinetic properties. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Similar compounds to 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide include:

Properties

Molecular Formula

C26H24ClN3O4S2

Molecular Weight

542.1 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C26H24ClN3O4S2/c1-33-19-12-9-16(13-20(19)34-2)28-22(31)14-35-26-29-24-23(18-5-3-4-6-21(18)36-24)25(32)30(26)17-10-7-15(27)8-11-17/h7-13H,3-6,14H2,1-2H3,(H,28,31)

InChI Key

DZIWYUICBPRLPI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl)OC

Origin of Product

United States

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